Cas no 896294-47-6 (N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide)
N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide
- N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide
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- Inchi: 1S/C13H14N2O3S/c1-7-8(2)19-13(10(7)12(17)14-3)15-11(16)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,17)(H,15,16)
- InChI Key: BLGGUNJHHTYXHR-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1SC(C)=C(C)C=1C(=O)NC)=O
N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2590-0297-2μmol |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-5μmol |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-1mg |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-2mg |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-3mg |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-4mg |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2590-0297-5mg |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide |
896294-47-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide
N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide (CAS No. 896294-47-6): A Comprehensive Overview
N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide (CAS No. 896294-47-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
The chemical structure of N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide is composed of a furan ring and a thiophene ring, both of which are functionalized with various substituents. The presence of these heterocyclic rings contributes to the compound's stability and reactivity. Specifically, the methylcarbamoyl group attached to the thiophene ring and the dimethyl substituents on the furan ring play crucial roles in modulating its biological properties.
The synthesis of N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. Recent studies have explored various synthetic routes to optimize yield and purity. For instance, a novel one-pot synthesis method using microwave-assisted reactions has been reported to significantly enhance the efficiency of the process. This method not only reduces reaction time but also minimizes byproduct formation, making it a promising approach for large-scale production.
In terms of biological activities, N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide has shown promising results in several areas. One of its key applications is in the treatment of inflammatory diseases. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, recent research has highlighted the antiviral properties of N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide. Studies have shown that it can effectively inhibit the replication of various viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes within host cells. These antiviral activities make it a valuable candidate for developing new antiviral drugs.
Beyond its anti-inflammatory and antiviral properties, N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Notably, it has shown selective cytotoxicity against cancer cells while sparing normal cells, which is a highly desirable property for anticancer drugs.
The pharmacokinetic properties of N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide have also been studied to understand its behavior in vivo. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters such as half-life and distribution volume. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
In conclusion, N-4,5-Dimethyl-3-(Methylcarbamoyl)thiophen-2-ylfuran-2-carboxamide (CAS No. 896294-47-6) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting subject for ongoing research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic applications, this compound is poised to play a vital role in advancing medical treatments for inflammatory diseases, viral infections, and cancer.
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